molecular formula C5H3BrClFN2 B6602021 5-bromo-4-chloro-3-fluoropyridin-2-amine CAS No. 2092270-28-3

5-bromo-4-chloro-3-fluoropyridin-2-amine

Cat. No.: B6602021
CAS No.: 2092270-28-3
M. Wt: 225.44 g/mol
InChI Key: IXUAQKVNFSBWNW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an amine group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-3-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the halogenation of a pyridine derivative. For instance, starting with 2-amino-5-bromo-3-fluoropyridine, the compound can be synthesized by introducing a chlorine atom through a halogen exchange reaction. This process typically involves the use of reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or substituted amines can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

5-Bromo-4-chloro-3-fluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-3-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoropyridin-2-amine
  • 5-Bromo-3-chloropyridin-2-amine
  • 2-Amino-3-bromo-5-fluoropyridine

Uniqueness

5-Bromo-4-chloro-3-fluoropyridin-2-amine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of three different halogens can influence the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

IUPAC Name

5-bromo-4-chloro-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClFN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUAQKVNFSBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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